Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate
Overview
Description
Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group, along with a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate typically involves the esterification of 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(Formyl)-5-methylfuran-2-carboxylic acid.
Reduction: 4-(Hydroxymethyl)-5-methylfuran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and signaling molecules involved in cellular processes.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.
4-(Hydroxymethyl)-2-methylfuran: Shares the hydroxymethyl group but lacks the carboxylate ester.
Methyl 5-methylfuran-2-carboxylate: Similar ester functionality but without the hydroxymethyl group.
Uniqueness: Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is unique due to the presence of both hydroxymethyl and ester groups on the furan ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3,9H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMLKFQIKWKPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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